(Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ir[Me(Me)ppy]2(5,5’-dCF3bpy))PF6 involves the cyclometalation of iridium with ligands such as 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine and 3,5-difluoro-2-[5-(trifluoromethyl)-2-pyridinyl]phenyl. The reaction typically requires a high-temperature environment, often exceeding 300°C, and the use of a hexafluorophosphate counterion to stabilize the complex .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle high-temperature reactions and the necessary reagents. The process involves the precise control of reaction conditions to ensure the purity and yield of the final product, which is often available in powder or crystalline form .
Chemical Reactions Analysis
Types of Reactions
The compound (Ir[Me(Me)ppy]2(5,5’-dCF3bpy))PF6 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by visible light.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound is involved in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, arylsulfonylacetamides, and other bifunctional reagents. The reactions are typically carried out under visible light irradiation, often using photoreactors such as Penn PhD or SynLED 2.0 .
Major Products
The major products formed from these reactions include alkylated and aminoarylated derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Chemistry
In chemistry, (Ir[Me(Me)ppy]2(5,5’-dCF3bpy))PF6 is used as a photocatalyst for various organic transformations. Its ability to mediate reactions under visible light makes it a valuable tool for sustainable and green chemistry applications .
Biology and Medicine
While specific biological and medical applications are less common, the compound’s photocatalytic properties could potentially be explored for photodynamic therapy and other light-mediated biological processes.
Industry
In the industrial sector, this compound is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its role as a photocatalyst helps streamline production processes and reduce the environmental impact of chemical manufacturing .
Mechanism of Action
The mechanism of action of (Ir[Me(Me)ppy]2(5,5’-dCF3bpy))PF6 involves the absorption of visible light, which excites the iridium complex to a higher energy state. This excited state can then transfer energy to other molecules, facilitating various chemical transformations. The compound’s ability to undergo proton-coupled electron transfer is a key aspect of its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
(Ir[dFCF3ppy]2(5,5’-dCF3bpy))PF6: Another cyclometalated iridium(III) complex with similar photocatalytic properties.
(Ir[dFOMeppy]2(5,5’-dCF3bpy))PF6: A related compound used for trifluoromethylation of alkyl bromides.
Uniqueness
The uniqueness of (Ir[Me(Me)ppy]2(5,5’-dCF3bpy))PF6 lies in its specific ligand structure, which enhances its stability and reactivity under visible light. This makes it particularly effective for remote C-H bond alkylation and alkene aminoarylation, setting it apart from other iridium complexes .
Properties
Molecular Formula |
C38H30F12IrN4P |
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Molecular Weight |
993.8 g/mol |
IUPAC Name |
iridium(3+);4-methyl-2-(4-methylbenzene-6-id-1-yl)pyridine;5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/2C13H12N.C12H6F6N2.F6P.Ir/c2*1-10-3-5-12(6-4-10)13-9-11(2)7-8-14-13;13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*3-5,7-9H,1-2H3;1-6H;;/q2*-1;;-1;+3 |
InChI Key |
BWGIGWKPNPEVDY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.CC1=C[C-]=C(C=C1)C2=NC=CC(=C2)C.C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origin of Product |
United States |
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